molecular formula C12H4Cl4O2 B3066168 1,2,4,9-Tetrachlorodibenzo-P-dioxin CAS No. 71665-99-1

1,2,4,9-Tetrachlorodibenzo-P-dioxin

Cat. No.: B3066168
CAS No.: 71665-99-1
M. Wt: 322 g/mol
InChI Key: WDAHVJCSSYOALR-UHFFFAOYSA-N
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Description

1,2,4,9-Tetrachlorodibenzo-P-dioxin is a member of the polychlorinated dibenzo-p-dioxins family, which are known for their environmental persistence and toxicity. These compounds are primarily anthropogenic and contribute to persistent organic pollution. They are characterized by their lipophilic properties, leading to bioaccumulation in humans and wildlife .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,9-Tetrachlorodibenzo-P-dioxin can be synthesized through various methods, including the chlorination of dibenzo-p-dioxin. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often require elevated temperatures to facilitate the chlorination process .

Industrial Production Methods: Industrial production of polychlorinated dibenzo-p-dioxins, including this compound, often occurs as an unintended by-product during the manufacture of chlorinated organic compounds. Processes such as the chlorine bleaching of paper, incineration of chlorine-containing substances, and certain chemical manufacturing processes can lead to the formation of these compounds .

Chemical Reactions Analysis

Types of Reactions: 1,2,4,9-Tetrachlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher chlorinated dioxins, while reduction can produce less chlorinated derivatives .

Scientific Research Applications

1,2,4,9-Tetrachlorodibenzo-P-dioxin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,4,9-Tetrachlorodibenzo-P-dioxin involves its interaction with the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound activates a cascade of molecular events, leading to changes in gene expression. This can result in various biological effects, including altered metabolism, disrupted cell growth, and immune suppression .

Comparison with Similar Compounds

Uniqueness: 1,2,4,9-Tetrachlorodibenzo-P-dioxin is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Its distinct structure allows for specific interactions with molecular targets, differentiating it from other dioxins and related compounds .

Properties

IUPAC Name

1,2,4,9-tetrachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-2-1-3-8-10(5)18-12-9(16)6(14)4-7(15)11(12)17-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAHVJCSSYOALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=CC(=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074086
Record name 1,2,4,9-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71665-99-1
Record name 1,2,4,9-Tetrachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071665991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,9-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,9-TETRACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72QEH92139
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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